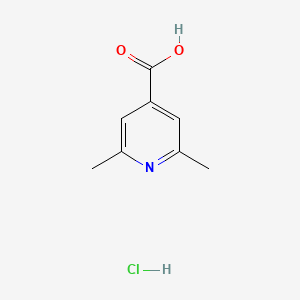

2,6-Dimethylisonicotinic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethylpyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNDZQIVNNLXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693912 | |

| Record name | 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857363-49-6 | |

| Record name | 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dimethylisonicotinic acid hydrochloride synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylisonicotinic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2,6-dimethylisonicotinic acid, also known as 2,6-dimethylpyridine-4-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and practical execution of viable synthetic routes. We will explore a classical multi-step pathway commencing from 2,6-lutidine via a cyanopyridine intermediate and contrast it with a conceptual de novo ring construction approach based on the Hantzsch pyridine synthesis. The guide includes detailed experimental protocols, comparative analysis of the methodologies, and concludes with the straightforward conversion to the final hydrochloride salt, a common form for purification, storage, and formulation.

Introduction: The Significance of the 2,6-Dimethylisonicotinic Acid Scaffold

2,6-Dimethylisonicotinic acid is a substituted pyridine derivative featuring a carboxylic acid at the C-4 position (the iso position) and methyl groups at the C-2 and C-6 positions. This substitution pattern imparts specific steric and electronic properties, making it a valuable building block in medicinal chemistry and materials science. The pyridine ring is a privileged scaffold in pharmacology, and its derivatives are known to possess a wide range of biological activities. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for handling and downstream applications.

The synthesis of this specific isomer requires careful strategic planning, as direct functionalization of the pyridine ring can be challenging. The pathways discussed herein represent both industrially relevant methods and fundamental organic chemistry strategies for accessing this important molecule.

Pathway I: Synthesis via Ammoxidation and Hydrolysis of 2,6-Lutidine

This pathway is a robust and logical two-stage process that begins with the abundant and inexpensive starting material, 2,6-lutidine (2,6-dimethylpyridine). The core strategy involves the functionalization of the C-4 position to introduce a nitrile group, which is then hydrolyzed to the target carboxylic acid.

Causality and Strategic Choice:

The C-H bonds of the pyridine ring are generally unreactive. However, the methyl groups of lutidine are susceptible to oxidation. To achieve functionalization at the C-4 position of the ring itself, a more advanced strategy is required. Ammoxidation is a powerful industrial process that catalytically converts a methyl group on an aromatic ring into a nitrile in the presence of ammonia and oxygen. While this is typically used on picolines to make cyanopyridines[1][2], a related approach is to first create a handle at the 4-position of lutidine that can be converted. A more direct laboratory synthesis involves creating the cyanopyridine intermediate through other means, which is then reliably hydrolyzed. The hydrolysis of an aromatic nitrile to a carboxylic acid is a fundamental and high-yielding transformation in organic chemistry.[3][4]

Stage 1: Ammoxidation of a Picoline (Illustrative of Nitrile Formation)

While the direct ammoxidation of 2,6-lutidine to 2,6-dimethyl-4-cyanopyridine is not a standard reaction, the ammoxidation of picolines to their corresponding cyanopyridines is a well-established industrial process that illustrates the formation of the critical nitrile intermediate.[2][5] This gas-phase reaction is typically carried out in a fixed-bed reactor over a metal oxide catalyst.

-

Reaction Principle: Methylpyridine + Ammonia + Oxygen → Cyanopyridine + Water

-

Catalyst System: Vanadium-titanium (V-Ti) based oxides are commonly employed. Antimony oxides may be included as promoters.[5]

-

Reaction Conditions: The process requires high temperatures, typically in the range of 320-390°C.[5]

For the synthesis of the specific intermediate, 2,6-dimethyl-4-cyanopyridine , one would need to start with a precursor that allows for the introduction of the cyano group at the 4-position, as direct ammoxidation of the lutidine ring itself is not selective. A more common laboratory route would be to start with 2,6-dimethyl-4-chloropyridine and perform a nucleophilic substitution with a cyanide salt.

Stage 2: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

Once the cyanopyridine intermediate is obtained, the final step is a straightforward hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions, with basic hydrolysis being common due to its efficiency.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethyl-4-cyanopyridine (1.0 eq).

-

Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) (approx. 2.0-3.0 eq). The use of a co-solvent like ethanol may be necessary if the starting material has poor solubility in the aqueous base.

-

Heating: Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Scientific Rationale: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile. Subsequent proton transfers and elimination of ammonia (as the amide intermediate is hydrolyzed further) lead to the carboxylate salt. Heating is necessary to overcome the activation energy of the reaction.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 3-4.

-

Scientific Rationale: Protonation of the sodium carboxylate salt generates the free carboxylic acid, which is significantly less soluble in the aqueous medium and precipitates out of the solution.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove residual salts.

-

Dry the product under vacuum to yield pure 2,6-dimethylisonicotinic acid.

-

Visual Workflow: Pathway I

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

Physical and chemical properties of 2,6-Dimethylisonicotinic acid

An In-Depth Technical Guide to 2,6-Dimethylisonicotinic Acid

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dimethylisonicotinic acid (CAS No. 54221-93-1), a heterocyclic aromatic organic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, reactivity, and analytical methodologies. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for understanding and utilizing this important chemical intermediate.

Introduction and Molecular Structure

2,6-Dimethylisonicotinic acid, also known as 2,6-dimethylpyridine-4-carboxylic acid, is a substituted pyridine derivative.[1] Its structure, featuring a carboxylic acid group at the 4-position and two methyl groups at the 2- and 6-positions of the pyridine ring, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable building block in various fields, including medicinal chemistry and materials science. The steric hindrance provided by the flanking methyl groups can influence the reactivity of both the ring nitrogen and the carboxylic acid, a feature that can be strategically exploited in organic synthesis.[2][3]

Caption: Chemical structure of 2,6-Dimethylisonicotinic acid.

Physicochemical Properties

The properties of 2,6-Dimethylisonicotinic acid are summarized below. These data are crucial for predicting its behavior in various solvents and reaction conditions, designing purification strategies, and understanding its potential for biological interactions.

| Property | Value | Source |

| CAS Number | 54221-93-1 | [1][4][5] |

| Molecular Formula | C₈H₉NO₂ | [1][4][5] |

| Molecular Weight | 151.16 g/mol | [4][5] |

| Appearance | Solid | [6] |

| pKa | Data not available; expected to be similar to other pyridinecarboxylic acids. For comparison, the pKa of the pyridinium ion is 5.25.[7] The acidity of the carboxylic group is influenced by the pyridine ring. | |

| LogP | 1.39664 | [5] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 2,6-Dimethylisonicotinic acid. The key spectral features are derived from its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: A patent provides data for the proton NMR spectrum in D₂O.[4] The spectrum is characterized by two main signals:

-

A singlet at approximately 2.82 ppm , integrating to 6H, corresponding to the two equivalent methyl groups (CH₃) at the C2 and C6 positions.

-

A singlet at approximately 8.05 ppm , integrating to 2H, representing the two equivalent protons on the pyridine ring at the C3 and C5 positions.[4] The equivalence of the methyl groups and the ring protons is due to the molecule's symmetry.

-

-

¹³C NMR: While specific data for the target molecule is not available in the provided results, predictions can be made based on similar structures. One would expect distinct signals for the methyl carbons, the substituted and unsubstituted aromatic carbons, and the carboxyl carbon. For example, in 2,6-dimethyl-aniline, the methyl carbons appear around 18 ppm, while the aromatic carbons range from 118 to 145 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): The EI mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 151 , which corresponds to the molecular weight of the compound.[4] Key fragmentation patterns observed include:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 2,6-Dimethylisonicotinic acid, the spectrum would be dominated by:

-

A very broad O-H stretching band for the carboxylic acid, typically centered around 3000 cm⁻¹ .[8]

-

C-H stretching bands for the methyl and aromatic groups, appearing just above and below 3000 cm⁻¹.

-

A strong C=O stretching band for the carbonyl of the carboxylic acid, expected around 1700 cm⁻¹ .

-

C=C and C=N stretching vibrations from the pyridine ring, typically in the 1600-1450 cm⁻¹ region.[8]

Synthesis and Reactivity

Synthesis

2,6-Dimethylisonicotinic acid can be synthesized via several routes. A common laboratory-scale method involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.

Caption: Synthetic workflow for 2,6-Dimethylisonicotinic acid.

Experimental Protocol: Synthesis from 2,6-Dimethyl-4-cyanopyridine [4]

This protocol is adapted from a patented procedure and illustrates a robust method for synthesizing the target compound.

-

Reaction Setup: In a suitable reaction vessel, combine 1.0 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine with 5 mL of concentrated sulfuric acid.

-

Rationale: Concentrated sulfuric acid serves as both the solvent and the catalyst for the hydrolysis of the nitrile group to a carboxylic acid.

-

-

Heating: Heat the mixture at 100°C for 5 hours.

-

Rationale: Elevated temperature is required to drive the hydrolysis reaction to completion.

-

-

Quenching and Neutralization: Cool the resulting solution in an ice bath. Carefully adjust the pH to 3.5 by slowly adding 10 N sodium hydroxide.

-

Rationale: Cooling prevents uncontrolled boiling during neutralization. Adjusting the pH to 3.5 protonates the carboxylate, making the product less soluble in the aqueous phase and facilitating its extraction.

-

-

Isolation: Concentrate the neutralized solution to dryness under reduced pressure.

-

Purification: The crude product can be purified by Soxhlet extraction with ether for 48 hours to yield the final 2,6-dimethylisonicotinic acid.

-

Rationale: Ether is a suitable solvent for extracting the organic acid from the inorganic salts formed during neutralization.

-

Reactivity

The reactivity of 2,6-Dimethylisonicotinic acid is governed by its three key features: the acidic carboxylic group, the basic pyridine nitrogen, and the aromatic ring.

-

Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as esterification. For example, reaction with methanol in the presence of an acid catalyst yields methyl 2,6-dimethylisonicotinate.[6][9]

-

Pyridine Nitrogen: The nitrogen atom is basic, but its nucleophilicity is significantly reduced due to steric hindrance from the adjacent methyl groups. This property makes the parent compound, 2,6-lutidine, a widely used non-nucleophilic base in organic synthesis.[2][3] This steric hindrance similarly influences the reactivity of 2,6-dimethylisonicotinic acid.

-

Aromatic Ring: The pyridine ring can undergo oxidation. For instance, the oxidation of 2,6-lutidine can yield 2,6-diformylpyridine, indicating that the methyl groups are susceptible to transformation under certain conditions.[2]

Analytical Methodologies

Accurate and reliable analysis of organic acids is critical in research and quality control.[10][11] High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of non-volatile organic acids like 2,6-dimethylisonicotinic acid.[12][13]

Caption: General workflow for HPLC analysis of organic acids.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a self-validating framework for the analysis of 2,6-Dimethylisonicotinic acid.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting ratio would be 80:20 (aqueous:organic).

-

Rationale: Reversed-phase chromatography is a robust technique for polar analytes.[12] The acidic mobile phase ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on the C18 column.

-

-

Standard Preparation: Prepare a stock solution of 2,6-Dimethylisonicotinic acid (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution.

-

Rationale: A calibration curve is essential for accurate quantification.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

UV Detection Wavelength: Scan for optimal absorbance, likely around 265 nm, which is typical for pyridine derivatives.

-

-

Analysis and Validation:

-

Inject the standards to generate a calibration curve (peak area vs. concentration).

-

Inject the unknown sample(s).

-

System Suitability: Before sample analysis, inject a mid-range standard multiple times to check for system precision (Relative Standard Deviation < 2%), tailing factor (typically < 1.5), and theoretical plates. This ensures the system is performing correctly.

-

Quantification: Determine the concentration of 2,6-Dimethylisonicotinic acid in the samples by interpolating their peak areas from the calibration curve.

-

Applications in Research and Development

While specific applications for 2,6-dimethylisonicotinic acid itself are not extensively detailed in the provided search results, the utility of its structural analogs provides strong evidence of its potential.

-

Pharmaceutical Intermediates: The isonicotinic acid scaffold is a key component in many pharmaceutical agents. The dichloro-substituted analog, 2,6-dichloroisonicotinic acid, is a well-known inducer of systemic acquired resistance in plants and serves as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[14][15]

-

Agrochemicals: Derivatives of this core structure are used in the formulation of herbicides and pesticides, highlighting its importance in agricultural chemistry.[14]

-

Ligand in Coordination Chemistry: The presence of both a nitrogen donor and a carboxylate group makes 2,6-dimethylisonicotinic acid a potential bidentate ligand for forming stable complexes with metal ions, a property useful in catalysis and materials science.[16]

References

-

Methyl 2,6-dimethylisonicotinate | CAS#:142896-15-9 | Chemsrc. [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

-

2,6-Dimethoxyisonicotinic acid | C8H9NO4 | CID 235752 - PubChem. [Link]

-

2,6-Lutidine - Wikipedia. [Link]

-

No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. [Link]

-

Product information, 2,6-Dimethylisonicotinic acid | P&S Chemicals. [Link]

-

Lutidinic acid - Wikipedia. [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. [Link]

-

A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid - Sycamore Scholars. [Link]

-

2,6-Lutidine | C7H9N | CID 7937 - PubChem. [Link]

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate. [Link]

-

Bordwell pKa Table - Organic Chemistry Data. [Link]

-

Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167) - FooDB. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

Table of Acids with Ka and pKa Values CLAS.* [Link]

-

Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine | Request PDF - ResearchGate. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. [Link]

-

2,6-Dimethylpyridine as a probe of the strength of Brønsted acid sites: study on zeolites. Application to alumina - RSC Publishing. [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]

-

2,6-Dimethyl-aniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

2-Methyl-3-methylene-succinic acid dimethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Preparation and Optimization of Poly-Tannic Acid Nanoparticles as Potential Polymeric Drug or Drug Delivery Carrier - ResearchGate. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 3. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 4. 2,6-DIMETHYLISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Methyl 2,6-dimethylisonicotinate | CymitQuimica [cymitquimica.com]

- 7. library.gwu.edu [library.gwu.edu]

- 8. youtube.com [youtube.com]

- 9. Methyl 2,6-dimethylisonicotinate | CAS#:142896-15-9 | Chemsrc [chemsrc.com]

- 10. Various Analysis Techniques for Organic Acids and Examples of Their Application : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. gcms.labrulez.com [gcms.labrulez.com]

- 12. shimadzu.com [shimadzu.com]

- 13. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]

- 14. chemimpex.com [chemimpex.com]

- 15. 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7 [m.chemicalbook.com]

- 16. 2,6-Diaminoisonicotinic acid | 6313-56-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2,6-Dimethylisonicotinic Acid Hydrochloride: A Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-Dimethylisonicotinic acid hydrochloride (CAS No. 857363-49-6), a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited specific peer-reviewed literature on this particular salt, this document synthesizes foundational chemical principles with data extrapolated from its free base, 2,6-Dimethylisonicotinic acid, and other structurally related isonicotinic acid derivatives. The insights provided are intended to empower researchers to explore its utility as a scaffold in the design of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of 2,6-dimethyl-4-pyridinecarboxylic acid. The addition of the hydrochloride moiety enhances the compound's solubility in aqueous solutions, a desirable characteristic for many biological and pharmaceutical applications.

| Property | Value | Source |

| CAS Number | 857363-49-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1] |

| Molecular Weight | 187.62 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=NC(=C1)C)C(=O)O.Cl | |

| Appearance | White to off-white crystalline powder (predicted) | [6] |

| Purity | Typically >95% (as commercially available) | [1] |

Synthesis and Purification Workflow

The synthesis of this compound can be logically approached in a two-step process: the synthesis of the free base, 2,6-Dimethylisonicotinic acid, followed by its conversion to the hydrochloride salt. A plausible and efficient synthetic route is outlined below, based on established organic chemistry principles and published methods for analogous compounds.[7]

Proposed Synthesis of 2,6-Dimethylisonicotinic Acid

A common method for the synthesis of 2,6-dimethylisonicotinic acid involves the oxidation of a suitable precursor, such as 2,6-lutidine (2,6-dimethylpyridine).

Protocol: Oxidation of 2,6-Lutidine

-

Reaction Setup: To a stirred solution of 2,6-lutidine in a suitable solvent (e.g., water or a mixed aqueous/organic system), add a strong oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Filter the mixture to remove manganese dioxide.

-

Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the synthesized 2,6-Dimethylisonicotinic acid in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethanol).

-

Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry under vacuum.

Caption: Proposed two-stage synthesis workflow for this compound.

Analytical Characterization

A robust analytical workflow is crucial for confirming the identity, purity, and stability of the synthesized compound. The following techniques are recommended for a comprehensive characterization.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methyl groups, the two aromatic protons on the pyridine ring, and the acidic proton of the carboxylic acid. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Resonances for the methyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (m/z = 151.16)[7][8] and potentially a fragment corresponding to the loss of the carboxyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C and C=N stretches of the pyridine ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time can be used for routine quality control. |

Potential Applications in Drug Discovery

While direct pharmacological data for this compound is scarce, the isonicotinic acid scaffold is a well-established pharmacophore in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications.

As a Scaffold for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology and neurodegenerative diseases.[9][10] Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The 2,6-dimethylisonicotinic acid moiety could serve as a novel cap group, providing specific interactions within the active site of HDAC isoforms.

Caption: Conceptual design of an HDAC inhibitor using the 2,6-dimethylisonicotinic acid scaffold.

In the Development of Agents for Metabolic Disorders

Substituted nicotinic acid derivatives have been explored for the treatment of metabolic disorders.[6] The structural features of this compound make it a candidate for derivatization to target enzymes involved in metabolic pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on safety data for structurally related compounds.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[11][12]

-

First Aid:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[11][12]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11][12]

-

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its straightforward synthesis, favorable solubility, and the proven track record of the isonicotinic acid scaffold provide a strong foundation for its use in developing novel therapeutics. This guide offers a starting point for researchers to unlock the full potential of this versatile compound.

References

- 2,6-Dimethylisonicotinic acid, HCl, 95% Purity, C8H10ClNO2, 1 gram. Google Cloud.

- 857363-49-6|this compound|BLD Pharm. BLD Pharm.

- 857363-49-6(this compound). Accela ChemBio Inc.

- CAS 857363-49-6 this compound - Alfa Chemistry. Alfa Chemistry.

- Chembridge Corporation CARBOX. ACID 7556668-01, 1GR, Quantity - Fisher Scientific. Fisher Scientific.

- 2,6-DIMETHYLISONICOTINIC ACID synthesis - ChemicalBook. ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- GHS 11 (Rev.11) SDS Word 下载CAS: 54221-93-1 Name: 2,6-Dimethylisonicotinic acid. ChemSrc.

- 54221-93-1 | 2,6-Dimethylisonicotinic acid | ChemScene. ChemScene.

- Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid by NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.

- Histone deacetylase 6: a potential therapeutic target for drug development - PubMed. PubMed.

- Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - MDPI. MDPI.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 857363-49-6|this compound|BLD Pharm [bldpharm.com]

- 3. 857363-49-6 CAS Manufactory [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Chembridge Corporation CARBOX. ACID 7556668-01, 1GR, Quantity: Each of | Fisher Scientific [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,6-DIMETHYLISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Histone deacetylase 6: a potential therapeutic target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.ca [fishersci.ca]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 54221-93-1 Name: 2,6-Dimethylisonicotinic acid [xixisys.com]

A Senior Application Scientist's Guide to the Synthesis of 2,6-Dimethylisonicotinic Acid: Core Starting Materials and Strategic Methodologies

Introduction

2,6-Dimethylisonicotinic acid, known systematically as 2,6-dimethylpyridine-4-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, substituted pyridine core serves as a valuable scaffold for developing novel pharmaceutical agents, functional polymers, and specialized ligands. The strategic placement of the two methyl groups and the C4-carboxylic acid moiety offers unique steric and electronic properties, making its efficient and regioselective synthesis a critical topic for chemists in the field.

This technical guide provides an in-depth analysis of the primary synthetic strategies for obtaining 2,6-dimethylisonicotinic acid. Moving beyond a simple recitation of methods, this document, from the perspective of a senior application scientist, delves into the causality behind experimental choices, focusing on two principal approaches: the direct functionalization of a common precursor and the systematic construction of the pyridine ring. We will explore the merits, challenges, and practical considerations of each pathway to empower researchers in selecting the optimal route for their specific application.

Part 1: The Precursor-Based Approach: Functionalization of 2,6-Lutidine

The most direct and industrially relevant strategy for synthesizing 2,6-dimethylisonicotinic acid begins with a commercially available and structurally analogous starting material: 2,6-lutidine (2,6-dimethylpyridine). This approach leverages the existing pyridine framework and focuses on the introduction of a carboxylic acid group at the C4 position.

Rationale for 2,6-Lutidine: 2,6-Lutidine is an attractive starting material due to its widespread availability and low cost. It was historically isolated from coal tar and bone oil and is now produced on an industrial scale.[1][2] Its synthesis via the condensation of reagents like ethyl acetoacetate, formaldehyde, and ammonia is a well-established laboratory procedure, ensuring its accessibility.[3]

The Core Challenge: C4 Regioselectivity: The primary obstacle in this approach is achieving regioselective functionalization at the C4 position. The electronic nature of the pyridine ring, influenced by the electron-withdrawing nitrogen atom, typically directs electrophilic substitution to the C3/C5 positions and nucleophilic or radical attack to the C2/C4/C6 positions. However, direct C-H functionalization is often challenging. Minisci-type radical reactions, for example, often yield a mixture of C2 and C4 isomers, with C2 substitution frequently predominating.[4] The key to a successful synthesis from 2,6-lutidine lies in overcoming this inherent reactivity pattern to exclusively target the C4 carbon.

Strategy 1: Direct C4-Metalation and Carboxylation

A modern and highly effective method to achieve C4 selectivity involves direct C-H activation through metalation. While organolithium reagents often add to the pyridine ring, recent advancements have shown that stronger, non-nucleophilic bases can selectively deprotonate the C4 position.

Mechanistic Insight: The use of a powerful base like n-butylsodium has been shown to overcome the kinetic acidity of the methyl protons and the C3/C5 protons, enabling the direct removal of the C4 proton.[5][6] This is considered a thermodynamic metalation, where the initial, kinetically favored intermediates can equilibrate to the more stable 4-sodiopyridine species. This intermediate can then be trapped by a suitable electrophile.

For the synthesis of our target acid, the electrophile is carbon dioxide (CO₂), typically from a solid source (dry ice) or gas. The highly nucleophilic 4-sodiopyridine intermediate readily attacks the electrophilic carbon of CO₂, forming the sodium salt of 2,6-dimethylisonicotinic acid. A final acidic workup protonates the carboxylate to yield the desired product.

Caption: Workflow for C4-Metalation and Carboxylation.

Experimental Protocol: Synthesis via C4-Metalation

-

Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add a solution of 2,6-lutidine in anhydrous THF to a freshly prepared slurry of n-butylsodium in hexane at -78 °C. Stir the mixture at this temperature for 1-2 hours to allow for the complete formation of the 4-sodio-2,6-dimethylpyridine intermediate.[6]

-

Carboxylation: While maintaining the temperature at -78 °C, carefully add crushed, anhydrous dry ice (solid CO₂) in small portions. A color change and exotherm may be observed. Allow the reaction to stir for an additional hour at -78 °C and then warm slowly to room temperature.

-

Workup: Quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of ~4-5 with 1M HCl. The product, 2,6-dimethylisonicotinic acid, will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Strategy 2: C4-Cyanation followed by Hydrolysis

An alternative, well-established pathway involves introducing a nitrile group at the C4 position, which can then be reliably hydrolyzed to a carboxylic acid. This two-step method is robust and avoids the use of highly reactive organosodium reagents. The key intermediate, 2,6-dimethyl-4-cyanopyridine, is a known direct precursor to the target acid.[7]

Step A: Synthesis of 2,6-Dimethyl-4-cyanopyridine The introduction of a cyano group can be achieved through several methods, most commonly via nucleophilic aromatic substitution (SNAr) on a 4-halopyridine precursor. For instance, 4-chloro- or 4-bromo-2,6-lutidine can be reacted with a cyanide salt (e.g., CuCN) in a Rosenmund–von Braun reaction.

Step B: Hydrolysis of the Nitrile The hydrolysis of the 4-cyano group to a carboxylic acid is a standard organic transformation. It can be performed under either strong acidic (e.g., refluxing aqueous H₂SO₄ or HCl) or basic (e.g., refluxing aqueous NaOH) conditions. The choice of conditions depends on the stability of other functional groups, though for this simple substrate, both are effective. Basic hydrolysis first yields the carboxylate salt, which is then protonated in a separate acidic workup step.

Caption: Workflow for C4-Cyanation and Hydrolysis.

Experimental Protocol: Nitrile Hydrolysis

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-dimethyl-4-cyanopyridine and a 6M aqueous solution of sulfuric acid.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature, then carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 4-5.

-

Purification: The product will precipitate upon neutralization. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Part 2: The Construction-Based Approach: Hantzsch Pyridine Synthesis

An alternative to modifying an existing pyridine ring is to construct it from acyclic precursors. The Hantzsch pyridine synthesis is a classic and versatile method for preparing substituted pyridines (initially as dihydropyridines).[8]

Rationale and Mechanism: The Hantzsch synthesis involves a three-component condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and an ammonia source.[8][9] This reaction assembles a 1,4-dihydropyridine ring, which is then oxidized in a subsequent step to the corresponding aromatic pyridine. The key advantage is that the substituent at the C4 position of the final pyridine is determined by the choice of the starting aldehyde.

Applicability to 2,6-Dimethylisonicotinic Acid: While powerful, the standard Hantzsch synthesis is not ideally suited for the direct synthesis of 2,6-dimethylisonicotinic acid. The reaction typically yields a product with ester groups at the C3 and C5 positions. To produce the target molecule, one would need to:

-

Use an aldehyde that introduces a carboxyl group or a precursor at the C4 position.

-

Perform the Hantzsch condensation.

-

Oxidize the resulting dihydropyridine.

-

Hydrolyze the C3 and C5 ester groups.

-

Selectively decarboxylate at both the C3 and C5 positions.

This multi-step sequence is significantly more complex and lower-yielding than the functionalization of 2,6-lutidine. Therefore, for this specific target, the Hantzsch synthesis is generally considered a less efficient and less practical approach.

Data and Strategy Comparison

For the practicing chemist, the choice of synthetic route depends on factors such as reagent availability, scalability, and operational simplicity. The two primary strategies starting from 2,6-lutidine are compared below.

| Feature | Strategy 1: Direct C4-Metalation | Strategy 2: C4-Cyanation & Hydrolysis |

| Starting Material | 2,6-Lutidine | 4-Halo-2,6-lutidine |

| Key Reagents | n-Butylsodium, Dry Ice (CO₂) | Copper(I) Cyanide, Strong Acid/Base |

| Number of Steps | 1 (from 2,6-lutidine) | 2 (from 4-halo-2,6-lutidine) |

| Key Advantages | - Highly convergent and atom-economical- Excellent regioselectivity[5][6]- Avoids multiple intermediate isolations | - Uses more conventional and stable reagents- Robust and well-established transformations- Nitrile intermediate is stable and easily purified |

| Key Disadvantages | - Requires stringent anhydrous/anaerobic conditions- n-Butylsodium is highly reactive and requires careful handling- Potential for side reactions if conditions are not optimal | - Requires synthesis of the 4-halo precursor- Use of toxic cyanide reagents- Generates more waste streams |

Conclusion

For the synthesis of 2,6-dimethylisonicotinic acid, the choice of starting material and strategy is critical to achieving efficiency and high yield. While ring-construction methods like the Hantzsch synthesis are theoretically possible, they are impractical for this specific isomer.

The most effective and modern approach is the direct C4-metalation of 2,6-lutidine followed by carboxylation . This route is highly convergent and leverages advanced organometallic techniques to achieve excellent regioselectivity in a single step. For laboratories equipped to handle air- and moisture-sensitive reagents, this method offers the most direct path to the target molecule.

The cyanation of a 4-halo-2,6-lutidine precursor followed by nitrile hydrolysis represents a more traditional, yet highly reliable, alternative. This two-step process uses more common reagents and may be preferable in settings where the handling of pyrophoric or highly reactive bases is a concern. Ultimately, the selection between these two robust strategies will depend on the specific capabilities, safety protocols, and scale requirements of the research or development team.

References

-

Navarrete-Encina, P. A., Squella, J. A., Carbajo, J., Conde, B., & Núñez-Vergara, L. J. (2007). Synthesis of Some C‐3,4,5‐Substituted 2,6‐Dimethyl‐1,4‐dihydropyridines (4‐DHPs). Synthetic Communications, 37(12), 1979-1988. Available at: [Link]

-

Kumar, D., & Singh, P. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 24(12), 5821-5823. Available at: [Link]

-

Singer, A., & McElvain, S. M. (1934). 2,6-Dimethylpyridine. Organic Syntheses, 14, 30. Available at: [Link]

-

Zorko, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(4), 884-896. Available at: [Link]

-

Zorko, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(4), 884–896. Available at: [Link]

-

Wang, H., et al. (2023). Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. Organic Letters, 25(16), 2848–2853. Available at: [Link]

- Google Patents. (1983). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.

-

Tang, R., et al. (2008). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]

-

Zhang, X., et al. (2023). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. Organic Letters, 25(14), 2495–2500. Available at: [Link]

-

ResearchGate. (n.d.). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Retrieved from [Link]

-

Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Symposium 2012. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Unsymmetrically Substituted 1,4-Dihydroisonicotinic Acid and Its Derivatives. Retrieved from [Link]

-

Zhang, P., et al. (2023). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 62(15), e202218013. Available at: [Link]

-

Zhang, P., et al. (2023). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Available at: [Link]

- Google Patents. (2014). CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.

Sources

- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-DIMETHYLISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

The Chameleonic Core: A Technical Guide to the Research Applications of Substituted Isonicotinic Acids

Foreword: The Enduring Relevance of a Pyridine Scaffold

The pyridine ring, a foundational heterocycle in organic chemistry, has given rise to a vast and diverse family of molecules with profound impacts on science and medicine. Among these, isonicotinic acid (pyridine-4-carboxylic acid) and its substituted derivatives stand out for their remarkable versatility. From the front lines of the fight against tuberculosis to the cutting edge of materials science and asymmetric catalysis, the isonicotinic acid scaffold has proven to be a chameleonic core, readily adaptable to address a multitude of research challenges. This guide provides an in-depth technical exploration of the potential research applications of substituted isonicotinic acids, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin the utility of these fascinating compounds.

Antimicrobial Agents: A Legacy of Combating Infectious Diseases

The most celebrated application of a substituted isonicotinic acid derivative is undoubtedly in the treatment of tuberculosis. This legacy continues to inspire the development of new antimicrobial agents based on this versatile scaffold.

Antitubercular Activity: The Isoniazid Saga and Beyond

Isonicotinic acid hydrazide, universally known as isoniazid, remains a cornerstone of first-line tuberculosis therapy.[1][2] Its mechanism of action is a classic example of a prodrug strategy, a concept that continues to be a pillar of modern drug design.

Mechanism of Action: A Tale of Activation and Inhibition

Isoniazid itself is inactive. Upon entering the Mycobacterium tuberculosis bacillus, it is activated by the bacterial enzyme catalase-peroxidase (KatG).[1][2] This activation generates a reactive isonicotinoyl radical. This radical then covalently attaches to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD adduct.[3][4] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[1][4] The inhibition of InhA disrupts the synthesis of mycolic acids, essential long-chain fatty acids that are critical components of the mycobacterial cell wall.[1][2] The compromised cell wall leads to bacterial cell death.[2]

Figure 1: Mechanism of action of Isoniazid.

Structure-Activity Relationship (SAR) Insights for Antitubercular Activity

The core isonicotinic acid hydrazide structure is crucial for activity.[1] Modifications to the hydrazide moiety, such as the formation of hydrazones, can modulate the antitubercular potency.[2][5] The reactivity of the pyridine nitrogen atom is also essential for biological activity, supporting the hypothesis of incorporation into an NAD analogue.[6] Lipophilicity plays a significant role in the ability of the compounds to penetrate the mycobacterial cell wall.[7]

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Isonicotinic Acid Hydrazide Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Isoniazid | M. tuberculosis H37Rv | 0.05-0.2 | [8] |

| Isoniazid/2-hydroxynicotinoid Schiff base | S. aureus | 201.25 | [9] |

| Isoniazid/2-hydroxynicotinoid Schiff base | E. coli | 100.63 | [9] |

| Hydrazide-hydrazone 15 | S. aureus ATCC 6538 | 1.95 | [7] |

| Hydrazide-hydrazone 15 | B. subtilis ATCC 6633 | 3.91 | [7] |

Broader Spectrum Antibacterial and Antifungal Applications

Beyond tuberculosis, substituted isonicotinic acids have demonstrated activity against a range of other bacteria and fungi. The hydrazone derivatives, in particular, have shown promise.[10][11] The mechanism in these cases is often less specific than that of isoniazid against M. tuberculosis and may involve disruption of cell membranes or other essential cellular processes.

Anti-inflammatory Agents: Quenching the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Substituted isonicotinic acids have emerged as a promising class of compounds with potent anti-inflammatory properties.[12][13]

Inhibition of Pro-inflammatory Mediators

Many isonicotinic acid derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators, such as prostaglandins and reactive oxygen species (ROS).

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[14][15] Several isonicotinic acid esters have been shown to be effective inhibitors of COX-2.[12] Molecular docking studies suggest that these compounds can bind to the active site of the COX-2 enzyme, preventing the binding of arachidonic acid.[12]

Figure 2: Inhibition of the COX-2 pathway by isonicotinic acid esters.

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity

The nature and position of the substituents on the isonicotinic acid core significantly influence the anti-inflammatory activity. For isonicotinates, the lipophilicity of the ester group can affect both potency and cellular uptake.[12] The presence of bulky groups on the ester portion can enhance binding to the COX-2 active site.

Table 2: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| Isonicotinate of meta-aminophenol (5) | ROS Inhibition | 1.42 ± 0.1 | [12][13] |

| Isonicotinate of para-aminophenol (6) | ROS Inhibition | 8.6 ± 0.5 | [12] |

| Compound 8b (butyryl group) | ROS Inhibition | 3.7 ± 1.7 | [12] |

| Ibuprofen (standard) | ROS Inhibition | 11.2 ± 1.9 | [12][13] |

Frontiers in Medicinal Chemistry: Expanding the Therapeutic Landscape

The versatility of the isonicotinic acid scaffold extends beyond antimicrobial and anti-inflammatory applications. Researchers are actively exploring its potential in other therapeutic areas.

Kinase Inhibitors for Oncology

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The development of kinase inhibitors is a major focus of modern oncology drug discovery.[16] Several substituted isonicotinic acid derivatives have been identified as potent inhibitors of various kinases, including Aurora-A kinase, which is involved in cell cycle regulation.[17]

Table 3: Kinase Inhibitory Activity of Isonicotinic Acid Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

| Pyrazole derivative P-6 | Aurora-A kinase | 0.11 ± 0.03 | [17] |

| Icotinib derivative 3l | EGFR-TK | 0.42 (at 1h) | [18] |

| Benzofuro[3,2-b]pyridin-2(1H)-one 6f | BTK | 0.074 | [3] |

| Benzofuro[3,2-b]pyridin-2(1H)-one 6f | PI3Kδ | 0.170 | [3] |

Modulators of Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease represent a significant unmet medical need. The cholinergic and amyloid hypotheses are central to Alzheimer's drug discovery.[9] Substituted isonicotinic acids and their derivatives are being investigated for their potential to modulate key targets in these pathways, such as acetylcholinesterase (AChE) and the aggregation of amyloid-β peptides.[9][19]

Beyond the Biological Realm: Applications in Catalysis and Materials Science

The unique electronic and structural properties of substituted isonicotinic acids make them valuable tools in fields beyond medicine.

Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules.[20][21] The pyridine nitrogen of isonicotinic acid derivatives can act as a Lewis base, while the carboxylic acid functionality can act as a Brønsted acid, making them potential bifunctional organocatalysts. They have been explored in reactions such as the asymmetric Michael addition.[16][22][23]

Metal-Organic Frameworks (MOFs)

Substituted isonicotinic acids are excellent ligands for the construction of metal-organic frameworks (MOFs). The pyridine nitrogen and the carboxylate group can coordinate to metal ions, forming porous, crystalline structures with a wide range of potential applications, including gas storage, separation, and catalysis.

Experimental Protocols: A Practical Guide to Synthesis

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of two representative substituted isonicotinic acid derivatives.

Protocol 1: Synthesis of an Isonicotinic Acid Hydrazide

This protocol describes a general method for the synthesis of isonicotinic acid hydrazide from an isonicotinate ester.

Materials:

-

Methyl isonicotinate

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve methyl isonicotinate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid is the isonicotinic acid hydrazide, which can be purified by recrystallization from ethanol.[7]

Protocol 2: Synthesis of an Isonicotinic Acid Ester (Anti-inflammatory Agent)

This protocol outlines a general procedure for the esterification of isonicotinic acid with a substituted phenol, a common route to anti-inflammatory isonicotinates.

Materials:

-

Isonicotinic acid

-

Substituted aminophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of isonicotinic acid (1 equivalent) and the substituted aminophenol (1 equivalent) in anhydrous DMF under an inert atmosphere, add DMAP (0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DMF dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired isonicotinic acid ester.[12][22]

Figure 3: General synthesis workflows for isonicotinic acid hydrazides and esters.

Conclusion: A Scaffold of Infinite Possibilities

The substituted isonicotinic acid core represents a privileged scaffold in chemical research, with a rich history and a vibrant future. Its journey from a key antitubercular drug to a versatile building block in diverse fields underscores the power of fundamental chemical structures. The continued exploration of new substitution patterns, coupled with a deeper understanding of their mechanisms of action, will undoubtedly unlock even more innovative applications. For the researchers, scientists, and drug development professionals who engage with this remarkable molecule, the possibilities are as vast as the chemical space it can occupy.

References

-

Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of medicinal chemistry, 19(4), 483–492. [Link]

- Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220–1227.

- Vilchèze, C., & Jacobs, W. R., Jr (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 61, 35–50.

-

Popiołek, Ł., & Biernasiuk, A. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical biology & drug design, 91(4), 915–923. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules (Basel, Switzerland), 20(12), 21336–21348. [Link]

-

Zhang, L., Li, H., Yang, F., Lu, X., Yin, Q., Yang, K., ... & Huang, C. (2022). Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation. Advances in Engineering Technology Research, 14(1), 365-2025. [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules (Basel, Switzerland), 25(22), 5348. [Link]

-

Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47. [Link]

-

Kumar, D., Kumar, N., Singh, A., Kumar, A., & Singh, R. K. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC chemistry, 15(1), 32. [Link]

-

Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., ... & Khan, F. A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(5), 1272. [Link]

-

Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., ... & Khan, F. A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(5), 1272. [Link]

- Selvaraj, S., Perumal, S., & Al-Ghamdi, A. M. (2011). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Karadeniz Technical University Journal of the Faculty of Engineering and Architecture, 26(1), 9-14.

-

Guan, J., Wang, Y., Li, Z., & Jin, C. (2022). Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models. Frontiers in aging neuroscience, 14, 936337. [Link]

-

Ghisla, S., & Thorpe, C. (2004). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. The Journal of biological chemistry, 279(37), 38223–38232. [Link]

-

Boovanahalli, S. K., Jin, X., Jin, Y., Kim, J. H., Dat, N. T., Hong, Y. S., ... & Lee, J. J. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & medicinal chemistry letters, 17(22), 6305–6310. [Link]

-

Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., ... & Khan, F. A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

-

Smith, C. J., & Whittington, D. A. (2011). The arachidonic acid pathway. Abbreviations: COX: cyclooxygenase; NSAIDs: non-steroidal anti-inflammatory drugs. ResearchGate. [Link]

-

Rozwarski, D. A., Grant, G. A., Barton, D. H., Jacobs, W. R., Jr, & Sacchettini, J. C. (1998). Modification of the NADH of the isoniazid target (InhA) from Mycobacterium tuberculosis. Science (New York, N.Y.), 279(5347), 98–102. [Link]

-

Dias, K. S., Viegas, C., Jr, & da Silva, M. S. (2020). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. Molecules (Basel, Switzerland), 25(11), 2548. [Link]

-

Fancelli, D., Moll, J., Varasi, M., Vianello, P., & et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry, 49(24), 7247-7251. [Link]

-

Zin, M. T., Abd-Wahab, N., & Ismail, R. (2022). Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Scientific reports, 12(1), 21699. [Link]

-

Pop, A. M., & Vlase, L. (2018). The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. [Link]

-

Al-Otaibi, M. S., Al-Ghamdi, A. M., & El-Sayed, R. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-402. [Link]

-

Akıncıoğlu, A., & Göksu, S. (2021). The IC50 graphs of compounds 6d, 7a, 7e, donepezil and tacrine against acetylcholinesterase enzyme. ResearchGate. [Link]

-

Patel, K., & Singh, R. (2018). Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. [Link]

-

Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & biomolecular chemistry, 3(5), 719–724. [Link]

-

Al-Omair, M. A. (2010). Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages. Journal of lipid research, 51(9), 2643–2653. [Link]

-

Wang, C., & Xie, J. (2015). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Molecules (Basel, Switzerland), 20(7), 13264–13284. [Link]

-

El-Naggar, A. M., Hussein, M. E., El-Nemma, E. M., & Samour, A. A. (1985). Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives. Il Farmaco; edizione scientifica, 40(9), 662–670. [Link]

-

Mao, S., Liu, Y., Zhang, Y., & et al. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology, 13, 1046109. [Link]

-

Fisyuk, A. S., & Vorobyeva, A. I. (2021). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1, 2, 4-triazol-3-YL) pyrimidine-2, 4 (1H, 3H)-dione Derivatives. Molecules, 26(22), 6833. [Link]

-

Bakherad, M., & Keivanloo, A. (2020). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules (Basel, Switzerland), 25(18), 4279. [Link]

-

Deciphering Isoniazid Drug Resistance Mechanisms on Dimeric Mycobacterium tuberculosis KatG via Post-molecular Dynamics Analyses Including Combined Dynamic Residue Network Metrics. (2022). Journal of Chemical Information and Modeling, 62(9), 2213-2227. [Link]

-

Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, S. M., Petrenko, A. E., Dzhus, O., ... & Polishchuk, P. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical biology & drug design, 92(1), 1272–1278. [Link]

-

Yuan, Y., & Liu, A. (2019). Molecular mechanism for the activation of the anti-tuberculosis drug isoniazid by Mn(III): First detection and unequivocal identification of the critical N-centered isoniazidyl radical and its exact location. Free radical biology & medicine, 143, 232–239. [Link]

-

Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. (2022). Organic Chemistry Frontiers, 9(24), 6757-6763. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2018). ResearchGate. [Link]

-

Palanisamy, N., & Kumar, D. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, genetics and evolution : journal of molecular epidemiology and evolutionary genetics in infectious diseases, 45, 475–492. [Link]

-

The arachidonic acid pathway. Abbreviations: COX: cyclooxygenase; NSAIDs: non-steroidal anti-inflammatory drugs. (2022). ResearchGate. [Link]

-

Catalytic asymmetric aza-Michael addition of fumaric monoacids with multifunctional thiourea/boronic acids. (2015). Organic & Biomolecular Chemistry, 13(31), 8479-8482. [Link]

-

Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis. (2005). Journal of Chromatography B, 821(1), 47-54. [Link]

-

Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit. (2016). The Journal of biological chemistry, 291(42), 21991–22003. [Link]

-

Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & biomolecular chemistry, 3(5), 719–724. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation | Advances in Engineering Technology Research [madison-proceedings.com]

- 10. mdpi.com [mdpi.com]

- 11. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US2742480A - Preparation of isonicotinic acid and esters thereof - Google Patents [patents.google.com]

- 13. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]

- 14. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. impactfactor.org [impactfactor.org]

- 18. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of 2,6-Dimethylisonicotinic Acid Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility profile of 2,6-Dimethylisonicotinic acid hydrochloride. Given the limited publicly available data on this specific salt, this document emphasizes robust experimental design and validated analytical techniques to empower researchers to generate high-quality, reliable solubility data.

Introduction: The Critical Role of Solubility

2,6-Dimethylisonicotinic acid, a derivative of isonicotinic acid, belongs to a class of compounds with significant interest in medicinal chemistry and pharmaceutical development. The hydrochloride salt is often synthesized to improve the handling and bioavailability of the parent molecule. A thorough understanding of its solubility is a cornerstone of early-stage drug development, influencing everything from formulation strategies to bioavailability and therapeutic efficacy.[1] Poor solubility can lead to unpredictable results in in vitro assays, hinder the development of viable dosage forms, and ultimately cause promising candidates to fail.[2][3] This guide provides the scientific rationale and detailed protocols necessary to comprehensively characterize the solubility of this compound.

Physicochemical Characterization

Before embarking on solubility studies, it is crucial to understand the fundamental properties of the molecule. While specific data for the hydrochloride salt is sparse, we can infer properties from the parent compound and general chemical principles.

| Property | 2,6-Dimethylisonicotinic acid | This compound |

| Synonyms | 2,6-Lutidine-4-carboxylic acid | 2,6-Dimethylpyridine-4-carboxylic acid HCl |

| Molecular Formula | C₈H₉NO₂ | C₈H₁₀ClNO₂ |

| Molecular Weight | 151.16 g/mol | 187.62 g/mol |

| Structure | Pyridine ring with methyl groups at positions 2 and 6, and a carboxylic acid group at position 4. | The hydrochloride salt of the parent compound. |

| Appearance | Typically a white to off-white powder.[4] | Expected to be a crystalline solid. |

Core Principles: Thermodynamic vs. Kinetic Solubility

In drug discovery and development, solubility is assessed in two primary forms: thermodynamic and kinetic.[1][5] Understanding the distinction is crucial for correct data interpretation and application.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[3] It is a critical parameter for formulation development and predicting in vivo behavior.[1] The "shake-flask" method is the gold-standard for its determination.[6]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically when a concentrated DMSO stock is diluted into an aqueous buffer.[7][8] It is a high-throughput method used in early discovery to flag potential solubility issues.[9][10]

This guide will provide protocols for both, enabling a comprehensive assessment suitable for all stages of development.

Experimental Determination of the Solubility Profile

The lack of existing data necessitates a structured, empirical approach to determining the solubility of this compound.

Solvent Selection: A Strategic Approach

Solvent selection should be guided by the intended applications of the compound, from early-stage assays to final formulation.[11][12] A systematic screening should include:

-

Aqueous Buffers: To simulate physiological conditions, solubility should be determined across a pH range. According to WHO and ICH guidelines, this should span at least pH 1.2 to 6.8.[13]

-

pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes)

-

pH 4.5 (Acetate Buffer)

-

pH 6.8 (Phosphate Buffer, e.g., PBS)

-

-

Parenteral Formulation Vehicles: For potential injectable formulations, solubility in common excipients is key.[14][15][16][17]

-

Water for Injection (WFI)

-

Saline (0.9% Sodium Chloride)

-

5% Dextrose in Water (D5W)

-

Co-solvents like Propylene Glycol or Ethanol

-

-

Organic Solvents: Data in common organic solvents is useful for process chemistry and the preparation of stock solutions.

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.[3][6]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually confirmed.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent/buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. This can take 24-72 hours.[13] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Dilution: Dilute the clear filtrate with an appropriate solvent to bring the concentration within the validated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol detailed in Section 5.

-

pH Measurement: For aqueous buffers, measure the final pH of the suspension at the end of the experiment to check for any shifts.[4]

Caption: Thermodynamic Solubility Workflow.

Protocol 2: Kinetic Solubility (High-Throughput Method)

This protocol provides a rapid assessment of solubility from a DMSO stock solution, mimicking early drug discovery screening conditions.[8][9]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

-